Benzyl cyclopent-3-enylcarbamate

Description

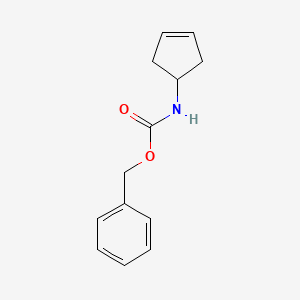

Benzyl cyclopent-3-enylcarbamate is a carbamate derivative featuring a cyclopentene ring substituted with a benzyloxycarbonyl (Cbz) group. These compounds are typically synthesized via carbamate-forming reactions using benzyl chloroformate (CbzCl) or similar reagents, often serving as intermediates in pharmaceutical or catalytic applications .

Properties

IUPAC Name |

benzyl N-cyclopent-3-en-1-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(14-12-8-4-5-9-12)16-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEIWHSWQGAKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444374 | |

| Record name | Benzyl cyclopent-3-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170708-34-6 | |

| Record name | Benzyl cyclopent-3-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl cyclopent-3-enylcarbamate typically involves the reaction of benzyl chloroformate with cyclopent-3-enylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzyl chloroformate+Cyclopent-3-enylamine→Benzyl cyclopent-3-enylcarbamate+HCl

The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl cyclopent-3-enylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized carbamate derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl cyclopent-3-enylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of Benzyl cyclopent-3-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

- Ring substituents: Hydroxyl, amino, cyano, or alkyl groups on the cyclopentane/cyclopentene ring.

- Stereochemistry : Configuration (e.g., cis/trans) influences biological activity and solubility.

- Carbamate side chains : Ethyl, benzyl, or functionalized alkyl groups alter polarity and reactivity.

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Ring size and substituents : Cyclopentane/cyclopentene derivatives exhibit better steric compatibility with biological targets compared to cyclohexane analogs (e.g., 0.75 similarity score for cyclohexyl vs. 0.92 for cyclopentyl) .

- Functional group effects: Cyano groups increase reactivity but may reduce bioavailability due to high polarity . Hydroxyl groups improve solubility but introduce stereochemical complexity .

Biological Activity

Benzyl cyclopent-3-enylcarbamate is an organic compound with the molecular formula C13H15NO2, classified as a carbamate derivative. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzyl group and a cyclopent-3-enyl group linked via a carbamate functional group. The unique structural characteristics contribute to its reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and proteins. The carbamate moiety can form covalent bonds with nucleophilic sites on target proteins, leading to modulation or inhibition of their activity. This interaction can influence various biochemical pathways, including those involved in inflammation and cancer progression.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. For instance, it has shown potential as a 5-lipoxygenase translocation inhibitor , which is significant for its implications in inflammatory diseases and cancer treatment .

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties . In vivo testing within established colon cancer models demonstrated encouraging results in reducing tumor growth . This suggests that the compound may serve as a lead candidate for further development in anticancer therapies.

Case Studies

- 5-Lipoxygenase Inhibition : A study focused on the synthesis and evaluation of acylnitroso hetero-Diels-Alder cycloadducts included this compound as a key compound. The results highlighted its effectiveness in inhibiting 5-lipoxygenase, which is critical in the biosynthesis of leukotrienes involved in inflammatory responses .

- Antitumor Efficacy : In another investigation involving the compound's application in colon cancer models, this compound demonstrated significant anti-tumorogenic effects, indicating its potential utility as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Lacks cyclopent-3-enyl group | Limited biological activity |

| Cyclopentyl Carbamate | Contains a cyclopentyl group | Moderate enzyme inhibition |

| Phenyl Carbamate | Contains a phenyl group | Varies; generally lower activity |

| This compound | Unique structure with both benzyl and cyclopent-3-enyl groups | Significant enzyme inhibition and antitumor activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.